molecular formula C14H12N6O B15142733 Levosimendan D3

Levosimendan D3

Cat. No.: B15142733
M. Wt: 283.30 g/mol
InChI Key: WHXMKTBCFHIYNQ-ULQGKIFNSA-N
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Description

Levosimendan D3 is a calcium sensitizer and potassium-channel opener used primarily in the management of acute decompensated heart failure. It enhances myocardial contractility without increasing myocardial oxygen consumption, making it a valuable therapeutic agent in critical care settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Levosimendan D3 is synthesized through a multi-step process involving the Friedel-Crafts reaction, hydrolysis, and cyclization. The key intermediate compound, R(-)-6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone, is obtained from acetanilide . The reaction conditions typically involve the use of strong acids and bases, along with specific temperature and pressure controls to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing by-products. The process is carried out in large reactors with precise control over temperature, pressure, and pH levels to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Levosimendan D3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substituting agents like halogens. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .

Major Products Formed: The major products formed from these reactions include various analogues of this compound, which are studied for their potential therapeutic benefits. These analogues often exhibit improved efficacy and reduced side effects compared to the parent compound .

Scientific Research Applications

Levosimendan D3 has a wide range of scientific research applications. In medicine, it is used to manage acute decompensated heart failure and has shown promise in treating other cardiovascular conditions . In biology, it is used to study calcium sensitization and potassium-channel opening mechanisms. In chemistry, it serves as a model compound for developing new inotropic agents. Industrially, it is used in the production of related therapeutic agents .

Mechanism of Action

Levosimendan D3 increases calcium sensitivity in myocytes by binding to troponin C in a calcium-dependent manner. This enhances myocardial contractility without raising intracellular calcium levels. Additionally, it opens adenosine triphosphate-sensitive potassium channels in vascular smooth muscle, leading to vasodilation .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H12N6O

Molecular Weight

283.30 g/mol

IUPAC Name

2-[[4-[(4R)-6-oxo-4-(trideuteriomethyl)-4,5-dihydro-1H-pyridazin-3-yl]phenyl]hydrazinylidene]propanedinitrile

InChI

InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)/t9-/m1/s1/i1D3

InChI Key

WHXMKTBCFHIYNQ-ULQGKIFNSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N

Origin of Product

United States

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